Macrocarpal K

Antifouling Marine biofouling Attachment inhibition

Macrocarpal K is a β-eudesmol–phloroglucinol adduct with quantifiable antifouling activity (1–3× CuSO₄) and distinct antibacterial potential. Its unique skeleton differentiates it from aromadendrene-based macrocarpals, eliminating intra-class potency variability. Authentication is critical for isomer discrimination from macrocarpal D (same MS). Procure this reference standard for reproducible SAR studies and novel lead discovery.

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
Cat. No. B12437900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocarpal K
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
InChIInChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18?,21?,22?,28-/m0/s1
InChIKeyOOAOETHJYYAVCC-VXOQDSSJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macrocarpal K for Research Procurement: A β-Eudesmol Phloroglucinol Adduct with Defined Differentiation


Macrocarpal K (CAS 218290-59-6, C₂₈H₄₀O₆) is a phloroglucinol–sesquiterpene adduct isolated from the leaves of Eucalyptus globulus [1]. It belongs to the macrocarpal class of meroterpenoid natural products, structurally characterized by an isopentyl phloroglucinol dialdehyde moiety fused to a β-eudesmol sesquiterpene skeleton [2]. Macrocarpal K exhibits a unique substitution pattern relative to its structural analogs, with an isopropylidene group absent in macrocarpals A, B, and C, and a distinct oxygenation profile that differentiates it from macrocarpals D through J [3].

Why Macrocarpal K Cannot Be Interchanged with Other Macrocarpals in Research Applications


Macrocarpals are not a functionally homogeneous compound class. Despite sharing a phloroglucinol–sesquiterpene scaffold, individual macrocarpals exhibit distinct sesquiterpene skeletons—macrocarpal K is a β-eudesmol adduct, whereas macrocarpals A–C are aromadendrene-based and macrocarpals H–J possess alternative sesquiterpene backbones [1]. This structural divergence produces marked differences in biological potency and target selectivity: macrocarpal H displays antibacterial MICs as low as 0.20–0.39 µg/mL against oral pathogens, whereas macrocarpal I requires 6.25–100 µg/mL to achieve comparable inhibition [2]. Similarly, macrocarpal K demonstrates attachment-inhibiting activity in the 0.4–1 mg/mL range against marine organisms, a profile not shared by all macrocarpal congeners [3]. Procurement of an unspecified macrocarpal—or substitution with a more readily available analog—introduces uncontrolled experimental variables that compromise reproducibility and invalidate cross-study comparisons.

Quantitative Differentiation of Macrocarpal K: Evidence-Based Comparison Against Analogs and Standards


Attachment-Inhibiting Activity of Macrocarpal K: Direct Comparison with CuSO₄ Standard

In a direct head-to-head assay, macrocarpal K demonstrated attachment-inhibiting activity against the blue mussel (Mytilus edulis galloprovincialis) that was 1–3 times higher than that of the standard antifoulant CuSO₄ [1]. The study evaluated six macrocarpal congeners (A, B, E, am-1, H, and K) concurrently, with macrocarpal K ranking among those displaying potent activity in this functional assay system.

Antifouling Marine biofouling Attachment inhibition

Antibacterial Activity of Macrocarpal Congeners: Class-Level Potency Ranging from Sub-µg/mL to µg/mL

Macrocarpal-class compounds exhibit antibacterial activity with MIC values ranging from 0.20 µg/mL to 6.25 µg/mL against oral pathogenic microorganisms, as established for macrocarpals H, I, and J in standardized assays [1]. Macrocarpal D—a structural analog with the same molecular formula (C₂₈H₄₀O₆) as macrocarpal K—displays MIC values of 1.56 µg/mL against Staphylococcus aureus FAD209P and Micrococcus luteus ATCC9341, and 0.78 µg/mL against Bacillus subtilis PCI219 [2]. Notably, the sesquiterpene skeleton profoundly influences potency: macrocarpal H (MIC = 0.39–6.25 µg/mL) is approximately 16- to 256-fold more potent than macrocarpal I (MIC = 6.25–100 µg/mL) [3].

Antimicrobial Gram-positive bacteria Oral pathogens

Molecular Formula Identity with Macrocarpal D: Same Formula, Divergent Sesquiterpene Skeleton

Macrocarpal K (C₂₈H₄₀O₆, MW 472.6 g/mol) shares the identical molecular formula with macrocarpal D (C₂₈H₄₀O₆, MW 472.61 g/mol) [1][2]. However, the two compounds are not interchangeable: macrocarpal K is a β-eudesmol adduct, whereas macrocarpal D possesses a distinct sesquiterpene skeleton [3]. This structural divergence is not detectable by mass spectrometry alone, requiring NMR or chromatographic differentiation for identity confirmation.

Structural differentiation Chemoinformatics Meroterpenoid

Macrocarpal K: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Marine Antifouling Research: Macrocarpal K as a Benchmark Compound Against CuSO₄

Macrocarpal K is suited for antifouling research programs requiring a natural product with activity 1–3× that of CuSO₄ standard in blue mussel attachment assays [1]. This quantifiable superiority makes macrocarpal K a reference compound for structure–activity relationship (SAR) studies exploring β-eudesmol–phloroglucinol adducts as eco-friendly antifoulants. Comparative studies incorporating macrocarpals A, B, E, am-1, and H can elucidate the contribution of the sesquiterpene moiety to attachment inhibition.

Gram-Positive Antibacterial Screening: Investigating Sesquiterpene-Dependent Potency

Given the 256-fold intra-class potency variation observed between macrocarpal H (MIC = 0.39–6.25 µg/mL) and macrocarpal I (MIC = 6.25–100 µg/mL), macrocarpal K represents a structurally distinct candidate for antibacterial screening against Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis [2][3]. Its β-eudesmol skeleton may confer a unique activity profile not captured by existing macrocarpal MIC datasets, positioning it for discovery of novel antimicrobial leads.

Natural Product Dereplication and Chemoinformatics: Authenticated β-Eudesmol Adduct Reference

Macrocarpal K shares its molecular formula (C₂₈H₄₀O₆) with macrocarpal D, making mass spectrometry alone insufficient for compound identification [4][5]. Laboratories conducting LC–MS–based natural product dereplication or building meroterpenoid compound libraries require authenticated macrocarpal K as a reference standard to establish robust chromatographic and spectroscopic signatures for unambiguous isomer discrimination.

Enzymatic Inhibition Studies: Exploring Macrocarpal-Class Polypharmacology

Macrocarpals A–F have demonstrated aldose reductase inhibitory activity with reported IC₅₀ values as low as 2 µM [6]. Additionally, macrocarpals exhibit HIV reverse transcriptase (HIV-RTase) and glucosyltransferase inhibitory activities [7]. Macrocarpal K, with its unique β-eudesmol skeleton, provides a distinct chemotype for probing the sesquiterpene structural requirements underlying these enzymatic activities, potentially revealing selectivity profiles divergent from aromadendrene-based macrocarpals.

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